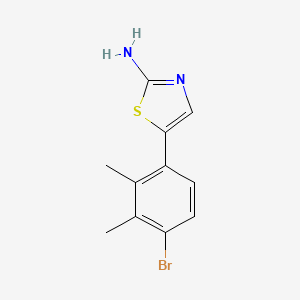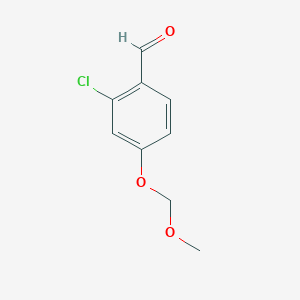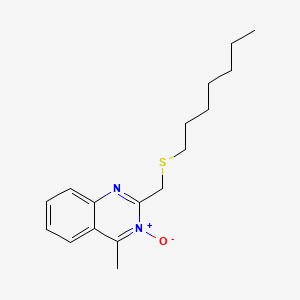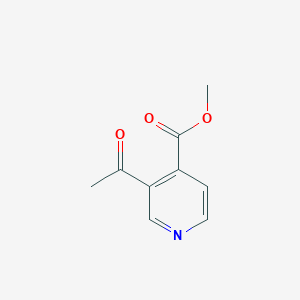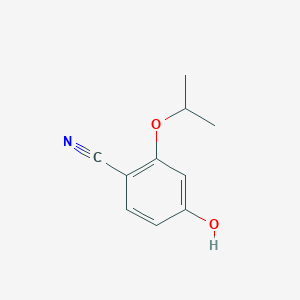
3-Chloro-5-(trifluoromethyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(trifluoromethyl)-1,1’-biphenyl is an organic compound characterized by the presence of a biphenyl structure with a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethyl)-1,1’-biphenyl typically involves the use of 3,5-dihalobenzotrifluoride as a starting material. One common method includes a Grignard reagent reaction followed by a nucleophilic addition reaction with a trifluoromethylation reagent . The reaction conditions often involve the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for cost-effectiveness and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the replacement of the chlorine atom.
Oxidation and Reduction: These reactions can modify the functional groups attached to the biphenyl core.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boron reagents in the presence of bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce extended aromatic systems .
Applications De Recherche Scientifique
3-Chloro-5-(trifluoromethyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential pharmaceutical intermediate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(trifluoromethyl)-1,1’-biphenyl involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)benzonitrile
Uniqueness
3-Chloro-5-(trifluoromethyl)-1,1’-biphenyl is unique due to its biphenyl structure combined with the electron-withdrawing trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .
Propriétés
Formule moléculaire |
C13H8ClF3 |
|---|---|
Poids moléculaire |
256.65 g/mol |
Nom IUPAC |
1-chloro-3-phenyl-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H8ClF3/c14-12-7-10(9-4-2-1-3-5-9)6-11(8-12)13(15,16)17/h1-8H |
Clé InChI |
FCGUNKKTAKPJRX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



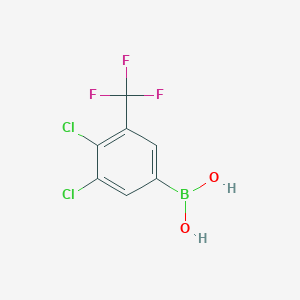
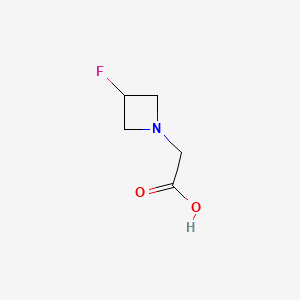
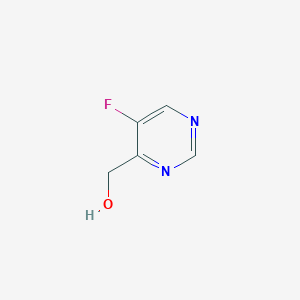
![O2-tert-butyl O4-methyl (1R,4S,5R)-2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B14022899.png)
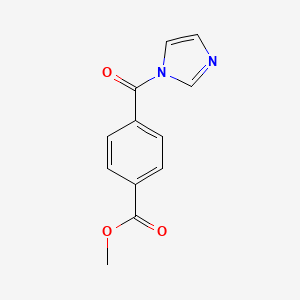
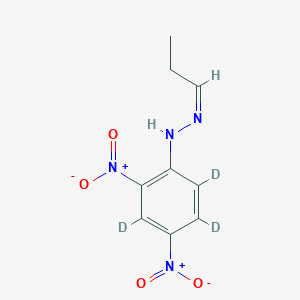
![2,3-Dihydro-naphto[1,8-bc]pyran-2-one](/img/structure/B14022921.png)
